molecular formula C10H7N3O2 B2908983 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione CAS No. 115127-16-7

1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione

Cat. No.: B2908983
CAS No.: 115127-16-7
M. Wt: 201.185
InChI Key: SDJWQYSENOMSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione , also known as 9H-pyrimido[4,5-b]indole , is a nitrogen-containing heterocyclic compound. It features a fused pyrimidine and indole ring system. This motif has significant applications in various fields, including pharmaceuticals, due to its diverse biological activities .


Synthesis Analysis

A notable four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed. The raw materials include indole-3-carboxaldehydes , aromatic aldehydes , and ammonium iodide . This transition-metal-free synthesis involves a [4 + 2] annulation reaction, resulting in the formation of the pyrimidine ring. Remarkably, two ammonium iodides serve as the sole nitrogen source in this process .


Molecular Structure Analysis

  • Single Crystal X-ray Diffraction : Confirms the chemical structure with high precision .

Chemical Reactions Analysis

The synthesis of 9H-pyrimido[4,5-b]indoles typically starts with highly functionalized materials. Various starting materials, such as 4-azido-5-phenylpyrimidine , 1,3,5-triazines , benzamidine , guanidine nitrate , and o-nitrobiphenyl , have been employed. These reactions often involve stoichiometric amounts of strong acids or bases .

Scientific Research Applications

Alpha 1 Adrenoceptor Ligands

1H-Pyrimido[4,5-b]indole derivatives have been identified as potent and selective alpha 1 adrenoceptor ligands. Notably, compounds with a (phenylpiperazinyl)alkyl side chain demonstrated high alpha 1 adrenoceptor affinity. These findings highlight the potential of these derivatives in targeting alpha 1 adrenoceptors with high selectivity and potency (Russo et al., 1991).

Novel Synthetic Pathways

Research has focused on developing new synthetic methods for pyrimido[4,5-b]indole derivatives. A study described the facile construction of substituted pyrimido[4,5-d]pyrimidones, demonstrating a novel approach to synthesize these compounds with various substitutions (Hamama et al., 2012).

BET Bromodomain Inhibitors

The design and synthesis of 9H-pyrimido[4,5-b]indole-containing compounds have been explored to develop potent and orally bioavailable BET inhibitors. These molecules have shown promising results in inhibiting cell growth in various cancer cell lines, demonstrating their potential as therapeutic agents (Zhao et al., 2017).

Serine Protease Inhibitors

Some 1,3-oxazino[4,5-b]indole derivatives have been synthesized and found to inhibit serine proteases like human leukocyte elastase and chymotrypsin selectively. This research opens avenues for developing new serine protease inhibitors (Player et al., 1994).

Antioxidant Agents

Pyrimido[4,5-d]pyrimidine derivatives have been studied for their potential as antioxidant agents. Research involving synthesis and testing of these compounds has revealed promising antioxidant activities, suggesting their application in combating oxidative stress (Cahyana et al., 2020).

Future Directions

: Chen, Y., Yang, R., Xiao, F., Li, T., Mao, G., & Deng, G.-J. (2023). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Catalysts, 13(3), 623. DOI: 10.3390/catal13030623 : Supplementary Materials: Molbank, 2022, 3, M1437. [DOI: 10.3390/M143

Properties

IUPAC Name

1,9-dihydropyrimido[4,5-b]indole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-9-7-5-3-1-2-4-6(5)11-8(7)12-10(15)13-9/h1-4H,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJWQYSENOMSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.